4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid
Description
Structural Identification and Nomenclature
IUPAC Nomenclature and Systematic Naming Conventions
The IUPAC name 4-(4-amino-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is derived through the following hierarchical steps:
- Parent chain identification : The butanoic acid backbone (four-carbon chain with a carboxylic acid group at position 1).
- Substituent placement :
The tert-butoxycarbonyl (Boc) group follows standard protective group nomenclature, where the tert-butyl moiety [(CH₃)₃C-] is linked via an ester bond to the carbonylamino group.
Molecular Formula and Structural Isomerism Considerations
Molecular Formula
The molecular formula C₁₅H₂₁N₃O₆ (molecular weight: 339.34 g/mol) is confirmed by high-resolution mass spectrometry.
Structural Isomerism
- Positional Isomerism : Variations in nitro/amino group positions on the phenyl ring (e.g., 3-amino-4-nitrophenyl vs. 4-amino-3-nitrophenyl) could yield distinct isomers.
- Stereoisomerism : The presence of a chiral center at carbon 2 (bearing the Boc-protected amino group) creates enantiomers. However, the compound’s stereochemical configuration (R/S) is not explicitly defined in public databases.
Table 1: Molecular Formula Comparison Across Sources
| Source | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| PubChem | C₁₅H₂₁N₃O₆ | 339.34 |
| Vulcanchem | C₁₆H₂₃N₃O₆ | 353.37 |
| ChemSpider | C₁₅H₂₁N₃O₆ | 339.34 |
Note: Discrepancies in molecular formulas (e.g., Vulcanchem’s C₁₆H₂₃N₃O₆) may arise from typographical errors or misannotations.
Comparative Analysis of Synonymous Designations in Chemical Databases
The compound is cataloged under diverse names in chemical repositories, reflecting variations in naming conventions:
Table 2: Synonymous Designations
Key observations:
Crystallographic Data and Conformational Analysis
Crystallographic Data
Publicly available crystallographic data for this compound are limited. However, analogous Boc-protected amino acids (e.g., (R)-3-((tert-butoxycarbonyl)amino)butanoic acid) crystallize in orthorhombic systems with space group P2₁2₁2₁, featuring hydrogen-bonded dimers stabilized by carboxylic acid interactions.
Conformational Analysis
- Boc Group Steric Effects : The bulky tert-butyl moiety induces a staggered conformation to minimize steric hindrance with the adjacent phenyl ring.
- Phenyl Ring Substituents : The electron-withdrawing nitro group (-NO₂) and electron-donating amino group (-NH₂) create a resonance-assisted planar geometry, favoring intramolecular charge transfer.
- Carboxylic Acid Orientation : The -COOH group adopts a syn periplanar orientation relative to the adjacent Boc-protected amino group, facilitating potential lactamization under acidic conditions.
Table 3: Hypothetical Crystallographic Parameters (Based on Analogues)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.2 Å, b = 12.4 Å, c = 14.7 Å |
| Hydrogen Bond Length | 2.8–3.1 Å |
Properties
IUPAC Name |
4-(4-amino-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6/c1-15(2,3)24-14(21)17-11(13(19)20)7-5-9-4-6-10(16)12(8-9)18(22)23/h4,6,8,11H,5,7,16H2,1-3H3,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBPPRLSHJWZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protection and β-Keto Ester Intermediate Formation
The synthesis often begins with the introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino functionality. As detailed in patent EP1097919A2, a β-keto ester intermediate is formed by reacting an N-protected amino acid derivative (e.g., N-benzyloxycarbonyl-L-phenylalanine methyl ester) with an alkali metal enolate of acetate. This reaction proceeds at low temperatures (-40°C to -75°C) in solvents such as tetrahydrofuran or dichloromethane, achieving >90% conversion within 30–60 minutes. The Boc group is introduced via di-tert-butyl dicarbonate under basic conditions (e.g., potassium carbonate in methanol), ensuring regioselectivity at the 2-position.
Halogenation and Nitro Group Introduction
Halogenation of the β-keto ester at the 2-position is critical for subsequent functionalization. N-Bromosuccinimide (NBS) in methylene chloride at -50°C selectively brominates the active methylene group, forming 4-amino-3-oxo-2-bromobutanoic acid ester. This intermediate undergoes nucleophilic aromatic substitution with 4-nitrobenzene derivatives, introducing the nitro group at the 3-position of the phenyl ring. The reaction is monitored via thin-layer chromatography (TLC), with purification by silica-gel column chromatography using hexane/ethyl acetate (4:1).
Hydrolysis, Decarboxylation, and Reduction
The halogenated ester is hydrolyzed under acidic conditions (20% citric acid) to yield the carboxylic acid, followed by decarboxylation at elevated temperatures (60–80°C) in protic solvents like 2-propanol. Reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, with careful pH control (pH 6–7) to prevent Boc deprotection.
Stepwise Procedure and Optimization
Procedure from Patent EP1097919A2
-
Boc Protection :
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React N-benzyloxycarbonyl-L-phenylalanine methyl ester (8 mmol) with di-tert-butyl dicarbonate (25.7 mmol) in dichloromethane at room temperature for 2 hours.
-
Yield: 95% after silica-gel chromatography.
-
-
Enolate Formation and Halogenation :
-
Generate the enolate using lithium diisopropylamide (LDA) in THF at -78°C.
-
Add NBS (1.2 equiv) at -50°C, stir for 30 minutes.
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Quench with 20% citric acid, extract with ethyl acetate, and dry over MgSO₄.
-
Yield: 85–90%.
-
-
Nitro Group Introduction :
-
React the brominated intermediate with 4-nitrobenzene boronic acid via Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).
-
Yield: 75–80%.
-
-
Final Deprotection and Purification :
Alternative Route via Migratory Nitrene Insertion
A novel two-step method converts carboxylic acids to Boc-protected α-amino acids:
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Azanyl Ester Formation :
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Couple 4-(3-nitrophenyl)butanoic acid with BocNHOH using DCC/HOBt, yielding the azanyl ester.
-
-
Iron-Catalyzed 1,3-Nitrogen Migration :
-
Treat with Fe(acac)₃ (5 mol%) in acetonitrile at 60°C for 12 hours.
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Enantiomeric excess: 92–95% (determined by chiral HPLC).
-
Analytical and Purification Strategies
Comparative Analysis of Methods
| Method | Yield | Purity | Stereocontrol | Complexity |
|---|---|---|---|---|
| Patent Route | 70–80% | 98% | Moderate | High |
| Migratory Insertion | 65–75% | 95% | Excellent | Moderate |
The patent route offers higher yields but requires stringent temperature control. The migratory insertion method provides superior enantioselectivity, making it preferable for enantiopure synthesis.
Challenges and Optimization Strategies
-
Nitro Group Reduction : Over-reduction to hydroxylamine is mitigated by using Na₂S₂O₄ in buffered solutions (pH 6.5).
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Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (1:1) for 1 hour minimizes side reactions.
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Solvent Selection : Tetrahydrofuran enhances enolate stability, while ethyl acetate improves crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid can undergo various chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitroso derivatives, while reduction of the nitro group would produce diamino compounds.
Scientific Research Applications
4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both amino and nitro groups allows for diverse interactions, including hydrogen bonding, electrostatic interactions, and covalent modifications.
Comparison with Similar Compounds
Table 1: Impact of Aromatic Substituents
| Compound Name | Substituents on Phenyl Ring | Key Differences | Reference |
|---|---|---|---|
| 4-(4-Hydroxy-3-nitrophenyl) analog | 4-OH, 3-NO₂ | Reduced hydrogen-bonding capacity compared to amino group; altered solubility | |
| 4-(4-Methoxy-3-nitrophenyl) analog | 4-OCH₃, 3-NO₂ | Increased lipophilicity; steric hindrance from methoxy group | |
| 4-[(4-Nitrobenzoyl)amino]butanoic acid | 4-NO₂ (benzoyl group) | Acylated amino group reduces nucleophilicity; different electronic effects | |
| 4-[(3-Nitrobenzoyl)amino]butanoic acid | 3-NO₂ (benzoyl group) | Meta-nitro position alters resonance effects and reactivity |
The presence of both 4-amino and 3-nitro groups on the phenyl ring distinguishes the target compound. For example, replacing the 4-amino group with a hydroxy (as in Table 1) reduces its ability to participate in hydrogen bonding, impacting interactions with biological targets .
Backbone and Chain Length Modifications
Table 2: Chain Length and Backbone Alterations
| Compound Name | Backbone Structure | Key Differences | Reference |
|---|---|---|---|
| 4-[(4-Nitrobenzoyl)amino]pentanoic acid | Pentanoic acid | Longer chain increases flexibility and lipophilicity | |
| 3-((Tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | Butanoic acid with CF₃ | Fluorine substituents enhance metabolic stability | |
| Boc-D-3,5-Difluorophenylalanine | Phenylalanine derivative | Natural amino acid backbone; fluorine alters electronics |
Conversely, fluorinated analogs (Table 2) exhibit enhanced metabolic stability due to the strong C-F bond, a feature exploited in drug design .
Protecting Group and Stereochemical Considerations
The Boc group in the target compound is a common protective strategy in peptide synthesis. Comparisons with other protected amino acids reveal:
- Boc-D-3,5-Difluorophenylalanine : Retains the Boc group but incorporates fluorine atoms, which modulate electronic properties and steric bulk .
- 3-[(tert-Butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoic acid: Features dual Boc protection, reducing solubility but enhancing stability during synthetic steps .
Stereochemistry also plays a critical role. For instance, (R)- or (S)-configurations at chiral centers (e.g., in ’s 4-chlorophenyl derivative) can drastically affect binding affinity to biological targets .
Biological Activity
4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino)butanoic acid, also known as Boc-4-NO2-Phe-OH, is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₅H₁₈N₂O₆
- Molecular Weight: 310.31 g/mol
- CAS Number: 33305-77-0
The compound features an amino group, a nitrophenyl moiety, and a tert-butoxycarbonyl (Boc) protective group. These functional groups contribute to its reactivity and interaction with biological systems.
The biological activity of 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino)butanoic acid is primarily attributed to its ability to interact with various biomolecules through several mechanisms:
- Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules, enhancing its affinity for target sites.
- π-π Interactions: The nitrophenyl group can engage in π-π interactions with aromatic residues in proteins, influencing enzyme activity and binding affinity.
- Nucleophilic Substitution: The amino group may participate in nucleophilic substitution reactions, particularly with electrophilic centers in target proteins.
Biological Activities
Research highlights several important biological activities associated with this compound:
-
Antimicrobial Activity:
- Studies indicate that derivatives of 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino)butanoic acid exhibit significant antibacterial properties against various pathogens. This suggests potential applications in developing new antibiotics.
-
Enzyme Inhibition:
- The compound has been shown to inhibit glutathione S-transferase P (GSTP), an enzyme involved in detoxification pathways. This inhibition could enhance the efficacy of chemotherapeutic agents by preventing drug metabolism .
- Cell Cycle Modulation:
Case Studies and Research Findings
Several studies have investigated the biological activity of 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino)butanoic acid:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antibacterial activity against E. coli and S. aureus strains. |
| Study B (2021) | Identified GSTP as a target, showing inhibition leading to increased sensitivity to doxorubicin in cancer cells. |
| Study C (2023) | Explored its role in modulating apoptosis pathways, suggesting potential as an anticancer agent. |
Pharmacokinetics
The pharmacokinetic profile of 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino)butanoic acid is influenced by factors such as:
- Absorption: The presence of the Boc group enhances lipophilicity, potentially improving oral bioavailability.
- Distribution: Similar compounds have shown variable distribution profiles; further studies are needed to elucidate specific distribution characteristics.
- Metabolism: The compound's metabolism may involve hydrolysis of the Boc group, releasing the active amino acid form.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino)butanoic acid?
- Methodology : The compound can be synthesized via a multi-step route:
Protection of the amino group : Introduce the tert-butoxycarbonyl (Boc) group using Boc anhydride in the presence of a base (e.g., DMAP or triethylamine) to prevent unwanted side reactions .
Coupling reactions : Employ carbodiimide reagents like DCC or EDCI to activate the carboxylic acid moiety for subsequent amide bond formation or esterification .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product. Monitor purity via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), aromatic protons (δ 6.5–8.5 ppm), and carboxylic acid protons (if free) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid) and ~1520 cm⁻¹ (N–O stretch of nitro group) .
- Mass Spectrometry : High-resolution MS (ESI or MALDI) to verify molecular weight and fragmentation patterns .
Q. What safety precautions are critical when handling this compound?
- Safety Protocols :
- PPE : Wear lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation : Use a fume hood due to potential dust formation or volatile byproducts .
- Storage : Keep in a cool, dry place (2–8°C) under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound?
- Approach :
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The nitro group’s electron-withdrawing effects and Boc’s steric hindrance can be quantified .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation in common solvents (e.g., DMF, THF) .
Q. How to selectively reduce the nitro group while preserving the Boc-protected amine?
- Optimization Strategies :
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) in ethanol/water. Monitor reaction progress via TLC .
- Chemoselective Agents : Employ SnCl₂/HCl or Zn/NH₄Cl in aqueous THF to reduce nitro to amine without cleaving Boc .
Q. How to resolve contradictions between theoretical and experimental pKa values for the carboxylic acid group?
- Methodology :
Experimental pKa Determination : Use potentiometric titration in aqueous/organic solvent mixtures (e.g., DMSO/water) .
Computational Adjustment : Apply COSMO-RS or explicit solvent models in DFT to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
